

1-Nonadecanol: A Volatile Organic Compound in Essential Oils - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecanol, a long-chain saturated fatty alcohol, is a naturally occurring volatile organic compound (VOC) found in the essential oils of various plants. While often present in smaller quantities compared to other well-known terpenes and aromatic compounds, its unique physicochemical properties and emerging biological activities are garnering increasing interest within the scientific community. This technical guide provides a comprehensive overview of **1-nonadecanol**, focusing on its presence in essential oils, analytical methodologies for its identification and quantification, and its potential pharmacological applications. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

1-Nonadecanol (C₁₉H₄₀O) is a straight-chain primary alcohol with a 19-carbon backbone. As a lipophilic molecule, it is a constituent of plant cuticular waxes and has been identified as a volatile component in the essential oils of several plant species.[1] Long-chain fatty alcohols, in general, are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, which are often attributed to their ability to disrupt cell membranes.[2][3] This guide aims to consolidate the current knowledge on **1-nonadecanol** as a VOC in essential oils, providing a technical resource for its study and potential exploitation in drug development and other scientific applications.



Physicochemical Properties of 1-Nonadecanol

A thorough understanding of the physicochemical properties of **1-nonadecanol** is essential for its extraction, analysis, and formulation.

Property	Value	Reference
Molecular Formula	C19H40O	[1]
Molecular Weight	284.5 g/mol	[1]
CAS Number	1454-84-8	[4]
Appearance	White solid	[5]
Melting Point	63.3 °C	[4]
Boiling Point	351 °C (predicted)	[4]
logP (o/w)	8.9	[1]
Water Solubility	Practically insoluble	

Occurrence of 1-Nonadecanol in Essential Oils and Plant Extracts

1-Nonadecanol has been identified as a volatile constituent in a variety of plant species and microbial extracts. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed.



Source	Extraction Method	Percentage of 1- Nonadecanol (%)	Reference
Heracleum thomsonii (aerial parts)	Supercritical CO ₂ Extraction	4.96	[6]
Paracoccus pantotrophus FMR19 (hexane fraction)	Solvent Extraction	7.956	[7][8]
Neotinea ustulata	Not specified	Important aroma compound	[9][10]
Nicotiana glauca (leaves)	Hydrodistillation	Not specified (present)	[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of **1-nonadecanol**.

Extraction of 1-Nonadecanol from Plant Material

The choice of extraction method is critical for obtaining a representative essential oil profile. Supercritical CO₂ extraction and hydrodistillation are common methods.

- 4.1.1. Supercritical CO₂ Extraction (as applied to Heracleum thomsonii)
- Sample Preparation: Freshly collected aerial parts of the plant are air-dried and ground into a coarse powder.
- Extraction: The powdered plant material is subjected to supercritical CO₂ extraction.

Pressure: 100 bar

Temperature: 40 °C

CO₂ Flow Rate: 2 L/min



- Extraction Time: 2 hours
- Collection: The extract is collected in a separator at 40 bar and 25 °C.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.[12]

- Instrumentation: A GC-MS system equipped with a mass selective detector.
- Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - o Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 3 °C/min.
 - Final hold: 240 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Scan Range: m/z 40-550.
- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries such as NIST and Wiley.[13]

Biological Activity Assays

4.3.1. Antimicrobial Activity: Broth Microdilution Method



This method is used to determine the Minimum Inhibitory Concentration (MIC) of **1-nonadecanol** against various microorganisms.[14]

- Microorganisms: Bacterial and fungal strains of interest.
- Media: Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Procedure:
 - Prepare a stock solution of 1-nonadecanol in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the 1-nonadecanol stock solution in the broth medium in a 96-well microtiter plate.
 - Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
 - Include positive (microorganisms with no compound) and negative (broth only) controls.
 - Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 24-48 hours for bacteria).
 - The MIC is defined as the lowest concentration of 1-nonadecanol that visibly inhibits microbial growth.

4.3.2. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15]

- Cell Lines: Human cancer cell lines of interest.
- Reagents:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).



Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of 1-nonadecanol and incubate for a specified period (e.g., 24, 48, or 72 hours).
- $\circ\,$ After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
- \circ Remove the medium and add 100-150 μL of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- The IC₅₀ value (the concentration of **1-nonadecanol** that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by **1-nonadecanol** are not yet fully elucidated. However, the primary mechanism of action for long-chain fatty alcohols is believed to be the disruption of cell membrane integrity.[2]

Membrane Disruption

The long, lipophilic carbon chain of **1-nonadecanol** can intercalate into the lipid bilayer of cell membranes. This insertion can disrupt the membrane's structure and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This non-specific mechanism is thought to be a major contributor to its antimicrobial and cytotoxic effects.

Potential for Specific Signaling





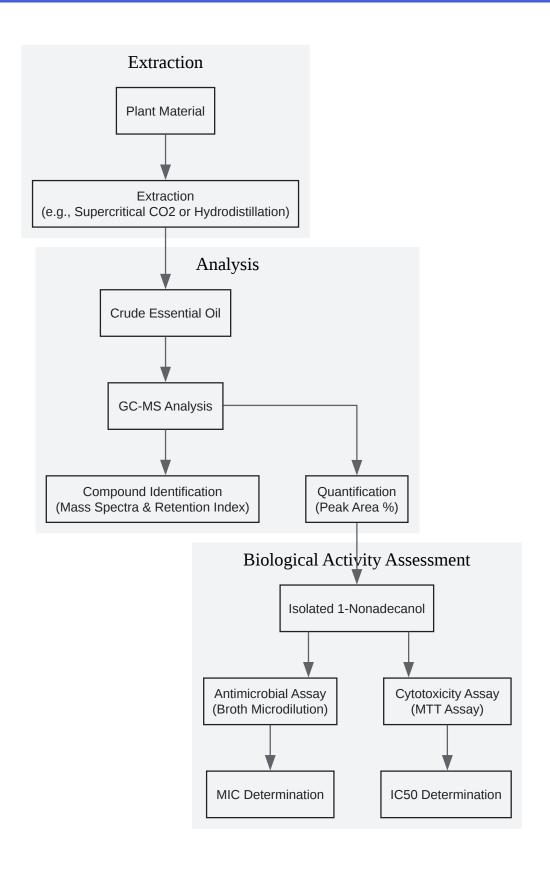


Recent research suggests that fatty alcohols may also have more specific signaling roles. A study on tomato cells demonstrated that the activity of (Z)-3-fatty alcohols in inducing MAP kinase phosphorylation is dependent on their carbon chain length, with longer chains showing higher activity.[16] This suggests that long-chain alcohols like **1-nonadecanol** could potentially interact with specific cellular receptors or signaling components, although further research is needed to confirm this.

The metabolism of fatty alcohols is linked to the fatty acid biosynthesis pathway, where they can be oxidized to fatty aldehydes and then to fatty acids.[17][18] This metabolic conversion could also play a role in their overall biological effects.

Visualizations Experimental Workflow



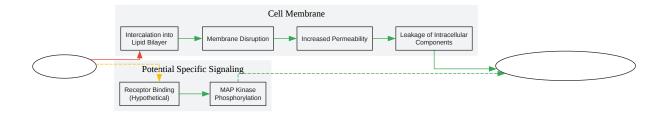


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Caption: Generalized experimental workflow for the extraction, analysis, and bioactivity assessment of **1-nonadecanol**.

Putative Mechanism of Action



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Caption: Putative mechanisms of action for **1-nonadecanol**, including membrane disruption and potential specific signaling.

Conclusion and Future Directions

1-Nonadecanol is an intriguing volatile organic compound with demonstrated presence in various essential oils and promising, albeit underexplored, biological activities. This technical guide has provided a foundational overview of its properties, occurrence, and analytical and biological evaluation methods.

Future research should focus on:

- Comprehensive Screening: A broader screening of essential oils from diverse plant species is needed to identify new and richer sources of **1-nonadecanol**.
- Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by 1-nonadecanol beyond general membrane disruption is crucial for understanding its full pharmacological potential.



- In Vivo Studies: While in vitro data is accumulating, in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of 1-nonadecanol.
- Synergistic Effects: Investigating the potential synergistic or antagonistic effects of 1nonadecanol in combination with other essential oil components or conventional drugs
 could lead to the development of novel therapeutic strategies.

By addressing these research gaps, the scientific community can unlock the full potential of **1-nonadecanol** as a valuable natural product for applications in the pharmaceutical, cosmetic, and other industries.

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